molecular formula C21H20N4O2S B2585034 N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172776-34-9

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2585034
CAS No.: 1172776-34-9
M. Wt: 392.48
InChI Key: STLHIJDQGFQCAX-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

The compound N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has been found to have significant activity against certain targets. For instance, benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been found to inhibit the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For example, in the case of anti-tubercular activity, benzothiazole derivatives inhibit the DprE1 enzyme, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

This compound affects the biochemical pathways related to its targets. In the context of its anti-tubercular activity, it interferes with the cell wall biosynthesis pathway of Mycobacterium tuberculosis by inhibiting the DprE1 enzyme . This disruption in the cell wall biosynthesis pathway leads to the death of the bacteria.

Result of Action

The result of the action of this compound is the inhibition of its targets, leading to the desired therapeutic effects. For instance, its inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria and thus exhibiting anti-tubercular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The ethoxy group is introduced via an alkylation reaction using ethyl bromide in the presence of a base.

The pyrazole ring is synthesized separately through the condensation of hydrazine with 1,3-diketones. The final step involves coupling the benzothiazole and pyrazole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide

Uniqueness

N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of benzothiazole and pyrazole rings, which confer distinct biological activities. The presence of the ethoxy group further enhances its chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-27-16-9-10-17-19(13-16)28-21(23-17)25(14-15-7-5-4-6-8-15)20(26)18-11-12-22-24(18)2/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLHIJDQGFQCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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